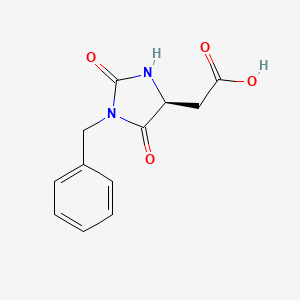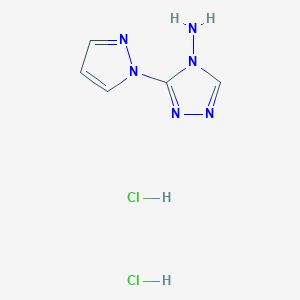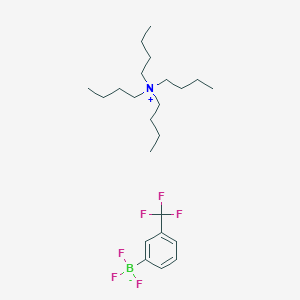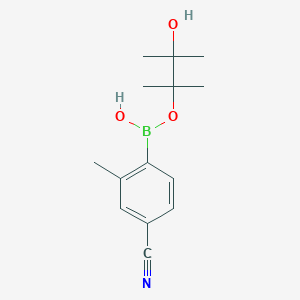![molecular formula C8H9BF3KO2 B7969699 Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide](/img/structure/B7969699.png)
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organotrifluoroborate family, which has gained significant attention due to its stability and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide typically involves the reaction of 4-(2-hydroxyethoxy)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
4-(2-hydroxyethoxy)phenylboronic acid+KHF2→Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known for its ability to participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, such as the Suzuki–Miyaura coupling . Typical conditions involve mild temperatures and the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of new pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the hydroxyethoxyphenyl group.
Potassium phenyltrifluoroborate: Similar structure but without the hydroxyethoxy group.
Potassium 4-(2-hydroxyethoxy)phenylborate: Similar but without the trifluoroborate group.
Uniqueness
Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is unique due to the presence of both the trifluoroborate and hydroxyethoxyphenyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-hydroxyethoxy)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4,13H,5-6H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXUDJKYIJWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCCO)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dihydroxy-5-[(methylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B7969644.png)



![(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B7969672.png)

![(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride](/img/structure/B7969686.png)



![Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide](/img/structure/B7969694.png)

![[1-(Benzenesulfonyl)indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969722.png)
